molecular formula C11H14Cl2FN B1416808 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 1172990-48-5

2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1416808
CAS No.: 1172990-48-5
M. Wt: 250.14 g/mol
InChI Key: REBMQIXDPWDKHN-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride is a chemical building block of interest in medicinal chemistry and antibacterial research. The compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in drug discovery . The pyrrolidine ring is valued for its three-dimensional, non-planar structure, which allows researchers to efficiently explore pharmacophore space and fine-tune the properties of drug candidates, potentially leading to improved selectivity and pharmacokinetic profiles . Furthermore, the core pyrrole heterocycle, the unsaturated analog of pyrrolidine, is a common structural element found in numerous natural products and synthetic compounds with demonstrated antibacterial activity . This positions derivatives like 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride as valuable intermediates in the ongoing search for new agents to combat resistant bacterial pathogens . The molecular framework of this compound provides a versatile starting point for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMQIXDPWDKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172990-48-5
Record name 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
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Preparation Methods

Starting Material Synthesis

The key aromatic precursor, 2-chloro-6-fluorobenzyl chloride , is typically prepared via chlorination and fluorination steps on suitable aromatic precursors or via halogen exchange reactions. The process involves:

Synthesis of 2-Chloro-6-fluorobenzyl Chloride

Step Reagents & Conditions Notes
Chlorination Cl₂, FeCl₃ catalyst, room temperature Selectively chlorinate at the benzyl position
Fluorination Electrophilic fluorination agents (e.g., Selectfluor) Introduces fluorine at the 6-position

Nucleophilic Substitution with Pyrrolidine

Reaction Conditions

The benzyl chloride reacts with pyrrolidine via nucleophilic substitution (SN2 mechanism):

  • Reagents: 2-chloro-6-fluorobenzyl chloride, pyrrolidine,
  • Solvent: Dichloromethane (DCM) or ethanol,
  • Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed,
  • Temperature: Ambient to slightly elevated (20–40°C),
  • Time: Several hours to ensure complete conversion.

Process Details

  • The benzyl chloride is added dropwise to a stirred solution of pyrrolidine and base,
  • The mixture is maintained under inert atmosphere to prevent side reactions,
  • Post-reaction, the mixture is washed, dried, and concentrated.

Purification

  • Crude product is purified via recrystallization from ethanol or through chromatography,
  • The free base is then converted to the hydrochloride salt by treatment with gaseous HCl or HCl in ethanol.

Hydrochloride Salt Formation

The free base is reacted with hydrogen chloride:

  • Method: Bubbling gaseous HCl into the solution or adding HCl solution,
  • Conditions: Cold temperature (0–5°C) to control exothermicity,
  • Isolation: The precipitated hydrochloride salt is filtered, washed, and dried.

Process Optimization and Scale-up

Industrial Scale Synthesis

Patent WO2008137087A1 highlights scalable processes involving:

  • Continuous flow reactors for safer handling of reactive intermediates,
  • Use of non-corrosive, inexpensive reagents,
  • Recrystallization from ethanol/methanol mixtures to obtain high purity.

Reaction Data Table

Step Reagents Solvent Temperature Time Yield Notes
Benzyl chloride synthesis Cl₂, FeCl₃ Aromatic precursor Room temp Several hours >80% Selective halogenation
Nucleophilic substitution Pyrrolidine, NaOH DCM/EtOH 20–40°C 4–8 hours 75–85% Inert atmosphere
Salt formation HCl gas Ethanol 0–5°C 1–2 hours >90% Precipitation

Research Findings & Innovations

  • Catalyst Use: Platinum-based catalysts (e.g., platinum on carbon) are employed in hydrogenation steps to prepare chiral intermediates, as per patent WO2008137087A1, enhancing stereoselectivity and purity.
  • Cost-Effectiveness: Utilizing inexpensive starting materials like 2-methylpyrroline and optimizing reaction conditions reduces overall costs.
  • Safety & Scalability: Mild reaction conditions, use of non-corrosive reagents, and continuous processing methods improve safety and scalability.

Summary of Key Preparation Methods

Method Type Description Advantages References
Direct Nucleophilic Substitution Benzyl chloride + pyrrolidine in organic solvent Simple, scalable WO2008137087A1
Catalytic Hydrogenation Hydrogenation of pyrrolidine precursors Stereoselectivity, purity WO2008137087A1
One-Pot Reactions Sequential reactions in a single vessel Cost-effective, less waste WO2008137087A1

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride with analogous pyrrolidine derivatives, focusing on substituent variations, molecular properties, and applications:

Compound Name (CAS) Substituents on Phenyl Ring Pyrrolidine Modifications Molecular Weight (g/mol) Purity (%) Key Notes
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine HCl (1381928-56-8) 2-Cl, 6-F None 236.11 95.0 High stereochemical purity; research use only.
(R)-2-(2-Fluorophenyl)pyrrolidine HCl (1381929-34-5) 2-F None 200.67* N/A Lacks chloro substituent; potential reduced steric/electronic effects.
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (1381929-21-0) 5-F, 2-CH3 None 228.72* N/A Methyl group enhances lipophilicity; positional fluorine alters electronic profile.
(S)-2-(2-Methoxyphenyl)pyrrolidine HCl (1381928-83-1) 2-OCH3 None 223.72* N/A Methoxy group introduces polar character; S-enantiomer may differ in target binding.
(2R)-2-Methylpyrrolidine HCl (135324-85-5) N/A 2-CH3 135.62 N/A Simplified structure; lacks aromatic substituents.

*Molecular weights estimated based on substituent contributions.

Structural and Functional Insights

  • Halogen vs. For example, (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl’s methyl group increases hydrophobicity, which may improve membrane permeability but reduce target specificity .
  • Stereochemical Impact : Enantiomeric differences (e.g., S-configuration in 1381928-83-1 vs. R-configuration in the target compound) can significantly alter binding affinities in chiral environments, such as enzyme active sites .
  • Pyrrolidine Core Modifications : Compounds like (2R)-2-methylpyrrolidine HCl lack the aryl moiety entirely, limiting their utility in applications requiring aromatic stacking interactions .

Biological Activity

2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄ClF
  • Molecular Weight : Approximately 213.68 g/mol
  • CAS Number : 1092277-10-5
  • Structure : The compound consists of a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group, which enhances its lipophilicity and receptor binding affinity .

The biological activity of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Its halogen substituents (chlorine and fluorine) contribute to its ability to modulate the activity of these targets, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially influencing neurotransmitter systems and other signaling pathways .

Biological Activity

Research has indicated several areas where 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride exhibits notable biological activity:

  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities. The presence of halogen substituents is often linked to enhanced bioactivity against various microbial strains .
    • Minimum Inhibitory Concentrations (MIC) against common pathogens:
      • Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.
      • Escherichia coli: MIC values ranged from 8.33 to 23.15 µM.
      • Candida albicans: MIC values ranged from 16.69 to 78.23 µM .
  • Potential Antidepressant Effects : Compounds in the pyrrolidine class have been investigated for their effects on neurotransmitter systems, suggesting that this compound could have antidepressant properties similar to other tertiary amines .
  • Antitumor Activity : Preliminary studies indicate potential antitumor effects through modulation of cancer-related pathways, particularly involving protein interactions that regulate cell growth and apoptosis .

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives, including 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride:

  • A study on pyrrolidine alkaloids demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
  • Another investigation focused on the synthesis of new derivatives showed promising results in inhibiting specific enzymes linked to cancer progression .

Comparative Analysis

Property2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine HydrochlorideSimilar Pyrrolidine Derivatives
Molecular WeightApproximately 213.68 g/molVaries (typically around 200-250 g/mol)
Antibacterial ActivityModerate to good against various strainsVaries; some show higher efficacy
Antidepressant PotentialInvestigated; potential effects notedCommonly explored in similar compounds
Antitumor ActivityPreliminary evidence suggests potentialMany derivatives show varied results

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
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2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride

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